Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate
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Overview
Description
TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE is a chemical compound that features a tert-butyl group, an amino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 3-fluorobenzaldehyde, and an appropriate amine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, with the use of catalysts such as palladium or nickel to facilitate the transformations.
Industrial Production Methods
In an industrial setting, the production of TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL (2S)-2-AMINO-3-(4-FLUOROPHENYL)PROPANOATE: Similar structure but with the fluorine atom at the para position.
TERT-BUTYL (2S)-2-AMINO-3-(2-FLUOROPHENYL)PROPANOATE: Similar structure but with the fluorine atom at the ortho position.
TERT-BUTYL (2S)-2-AMINO-3-(3-CHLOROPHENYL)PROPANOATE: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H18FNO2 |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(3-fluorophenyl)propanoate |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3 |
InChI Key |
FNGZHCKWHLJNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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